Cas no 102584-95-2 (Benzenepropanenitrile, a-(3,4-dichlorophenyl)-b-ethyl-4-hydroxy-a-methyl-)
102584-95-2 structure
Product Name:Benzenepropanenitrile, a-(3,4-dichlorophenyl)-b-ethyl-4-hydroxy-a-methyl-
CAS-nummer:102584-95-2
MF:C18H19NO3
MW:297.348365068436
CID:209333
PubChem ID:3025376
Update Time:2025-04-19
Benzenepropanenitrile, a-(3,4-dichlorophenyl)-b-ethyl-4-hydroxy-a-methyl- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenepropanenitrile, a-(3,4-dichlorophenyl)-b-ethyl-4-hydroxy-a-methyl-
- 2-(3,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-methylpentanenitrile
- 102584-95-2
- Valeronitrile, 2-(3,4-dihydroxyphenyl)-3-(p-hydroxyphenyl)-2-methyl-
- DTXSID50907833
- 2-(3,4-Dihydroxyphenyl)-3-(p-hydroxyphenyl)-2-methylvaleronitrile
-
- Inchi: 1S/C18H19NO3/c1-3-15(12-4-7-14(20)8-5-12)18(2,11-19)13-6-9-16(21)17(22)10-13/h4-10,15,20-22H,3H2,1-2H3
- InChI-sleutel: ZBDPEPCVDGOZHM-UHFFFAOYSA-N
- LACHT: OC1=C(C=CC(=C1)C(C#N)(C)C(C1C=CC(=CC=1)O)CC)O
Berekende eigenschappen
- Exacte massa: 297.13657
- Monoisotopische massa: 297.136493
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 4
- Complexiteit: 410
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 84.5
- XLogP3: 3.7
Experimentele eigenschappen
- Dichtheid: 1.242
- Kookpunt: 508.9°Cat760mmHg
- Vlampunt: 261.6°C
- Brekindex: 1.619
- PSA: 84.48
- LogboekP: 3.77848
Benzenepropanenitrile, a-(3,4-dichlorophenyl)-b-ethyl-4-hydroxy-a-methyl- Gerelateerde literatuur
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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